N,N'-Bis(1,4-benzodioxane-2-carbonyl)piperazine

概要

説明

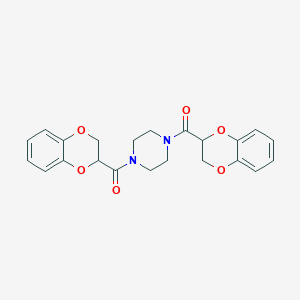

N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine is a chemical compound with the molecular formula C22H22N2O6 and a molecular weight of 410.42 g/mol . This compound is known for its structural complexity, featuring two benzodioxane groups attached to a piperazine ring. It is often used as a reference standard in pharmaceutical research and quality control .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine typically involves the reaction of piperazine with 1,4-benzodioxane-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves the use of industrial reactors and more efficient purification techniques to ensure high yield and purity .

化学反応の分析

Types of Reactions

N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known drugs like doxazosin. It is studied for:

- Antihypertensive Effects : Similar compounds have shown efficacy in lowering blood pressure.

- Potential Neuroprotective Properties : By inhibiting AChE, it may provide protective effects against neurodegenerative diseases.

Biological Research

N,N'-Bis(1,4-benzodioxane-2-carbonyl)piperazine is explored for its interactions with various biological molecules:

- Enzyme Inhibitor Studies : It serves as a model compound in proteomics research to understand enzyme interactions and inhibition mechanisms.

- Binding Affinity Studies : Investigations into its capacity to bind with specific biological receptors are ongoing, which could illuminate its therapeutic potential.

Analytical Chemistry

In analytical settings, this compound acts as a reference standard for:

- Calibration of Analytical Instruments : It ensures accuracy in measurements and method validation in pharmaceutical analysis .

- Quality Control : Utilized in the pharmaceutical industry to verify the purity and consistency of drug formulations.

Case Study 1: Enzyme Inhibition

A study conducted on the inhibitory effects of this compound on AChE demonstrated a significant reduction in enzyme activity at varying concentrations. The results indicated a dose-dependent response, suggesting potential utility in treating conditions characterized by cholinergic deficits.

Case Study 2: Drug Development

In the context of drug development, this compound has been included in formulations aimed at enhancing the pharmacological profile of existing medications. Its ability to modify the release kinetics of active pharmaceutical ingredients (APIs) has been documented, showcasing its role as an excipient or stabilizer in formulations.

作用機序

The mechanism of action of N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission .

類似化合物との比較

Similar Compounds

Doxazosin: A related compound used as an alpha-blocker for treating hypertension and benign prostatic hyperplasia.

1-(1,4-Benzodioxane-2-carbonyl)piperazine: Another piperazine derivative with similar structural features.

Uniqueness

N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine is unique due to its dual benzodioxane groups, which confer specific chemical properties and reactivity. This makes it particularly useful as a reference standard in pharmaceutical research .

生物活性

N,N'-Bis(1,4-benzodioxane-2-carbonyl)piperazine is a piperazine derivative known for its significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Compound Overview

- Molecular Formula : C22H22N2O6

- Molecular Weight : 410.42 g/mol

- Physical Appearance : White to light yellow powder

- Solubility : Soluble in methanol

- Melting Point : 103.0 to 107.0 °C

This compound primarily acts as an inhibitor of acetylcholinesterase (AChE) , an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the levels of acetylcholine, which can enhance neurotransmission and has implications in treating neurodegenerative diseases.

Target Interaction

Research indicates that this compound binds to both the peripheral anionic site and the catalytic site of AChE, leading to its inhibitory effects. Virtual screening studies have demonstrated that various derivatives of piperazine can exhibit different binding affinities and mechanisms against AChE, highlighting the importance of structural modifications in enhancing biological activity .

Biological Activity and Research Findings

The biological activity of this compound has been explored through various studies:

-

Enzyme Inhibition Studies :

- The compound has shown significant inhibitory effects on human AChE with IC50 values indicating potent activity.

- Comparative studies with similar compounds reveal that structural features such as the dual benzodioxane groups enhance its inhibitory potency.

-

Case Studies :

- In a study involving molecular docking simulations, it was found that this compound and its derivatives exhibited strong binding interactions with AChE compared to other piperazine derivatives .

- Another research article detailed the synthesis and characterization of various piperazine derivatives, noting their varying degrees of AChE inhibition, which underscores the significance of functional group positioning on biological activity .

-

Therapeutic Potential :

- Given its mechanism of action, this compound is being investigated for potential applications in treating Alzheimer's disease and other cognitive disorders where cholinergic signaling is impaired.

- The dual functionality provided by the benzodioxane moieties may also suggest applications in other therapeutic areas beyond neurological disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(1,4-benzodioxane-2-carbonyl)piperazine | C13H16N2O3 | Contains a single piperazine ring and one benzodioxane unit. |

| Doxazosin | C19H22N4O5S | An alpha-adrenergic blocker with distinct pharmacological properties. |

| Piperazine Derivatives | Varied | Various derivatives exist with different functional groups affecting activity. |

The uniqueness of this compound lies in its dual carbonyl functionalities linked to both piperazine and benzodioxane structures. This structural complexity may impart distinctive biological activities not found in simpler analogs.

特性

IUPAC Name |

[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6/c25-21(19-13-27-15-5-1-3-7-17(15)29-19)23-9-11-24(12-10-23)22(26)20-14-28-16-6-2-4-8-18(16)30-20/h1-8,19-20H,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWJYOGVNZEBKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2COC3=CC=CC=C3O2)C(=O)C4COC5=CC=CC=C5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617677-53-9 | |

| Record name | N,N'-Bis(1,4-benzodioxane-2-carbonyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0617677539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-BIS(1,4-BENZODIOXANE-2-CARBONYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDC41ZG9CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。